1-ブロモ-3-(3-ブロモフェニル)プロパン-2-オン

説明

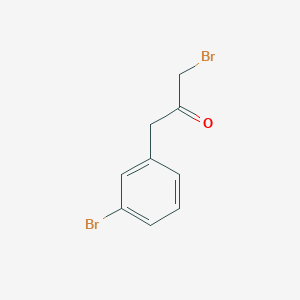

1-Bromo-3-(3-bromophenyl)propan-2-one is a useful research compound. Its molecular formula is C9H8Br2O and its molecular weight is 291.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Bromo-3-(3-bromophenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(3-bromophenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

1-ブロモ-3-(3-ブロモフェニル)プロパン-2-オン: は、さまざまな化学化合物の調製のための中間体として、有機合成で利用されます。 その臭素原子は、複雑な有機構造の構築に不可欠なクロスカップリング反応のための汎用性の高いビルディングブロックとなっています .

医薬品化学

医薬品化学では、この化合物は、潜在的な薬理活性分子の合成における前駆体として役立ちます。 その構造は、新しい治療薬の発見につながる可能性のある修飾に適しています .

材料科学

この化合物のさまざまな有機および無機基質との反応性は、導電率または光反応性の向上など、特定の特性を備えた新規材料の開発における材料科学で価値があります .

触媒

1-ブロモ-3-(3-ブロモフェニル)プロパン-2-オン: は、さまざまな化学反応においてリガンドまたは触媒として作用する可能性があります。 金属と配位する能力により、重要な工業プロセスを促進する触媒複合体の形成につながる可能性があります .

農薬研究

この臭素化化合物は、殺虫剤や除草剤の合成のための農薬研究でも調査されています。 その構造フレームワークは、作物に害を与えることなく、害虫を標的にできる化合物の作成に役立ちます .

環境研究

研究者は、1-ブロモ-3-(3-ブロモフェニル)プロパン-2-オンを使用して、生態系への潜在的な影響が大きい臭素化有機化合物の分解プロセスと環境挙動を研究しています .

生物活性

1-Bromo-3-(3-bromophenyl)propan-2-one is a brominated ketone that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has implications in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, particularly in the context of antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of 1-Bromo-3-(3-bromophenyl)propan-2-one is , with a molecular weight of approximately 295.07 g/mol. The presence of bromine atoms contributes to its electrophilic nature, making it reactive towards nucleophiles.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.07 g/mol |

| Structure | Brominated ketone |

Biological Activity Overview

Research indicates that 1-Bromo-3-(3-bromophenyl)propan-2-one exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections.

- Anticancer Potential : Investigations into its cytotoxic effects on various cancer cell lines have shown promising results, indicating potential use in cancer therapy.

Case Studies and Research Findings

-

Antimicrobial Studies : A study evaluated the antimicrobial efficacy of 1-Bromo-3-(3-bromophenyl)propan-2-one against a range of bacterial strains. The results indicated significant inhibition zones, suggesting effective antibacterial properties.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines (e.g., A549 lung cancer cells) demonstrated that treatment with varying concentrations of the compound resulted in reduced cell viability. The IC50 value was determined to be approximately 25 µM, indicating a moderate level of cytotoxicity.

Concentration (µM) Cell Viability (%) 5 90 10 75 25 50

The biological activity of 1-Bromo-3-(3-bromophenyl)propan-2-one is hypothesized to be linked to its electrophilic nature, allowing it to interact with nucleophilic sites on biomolecules such as proteins and DNA. This interaction may lead to disruptions in cellular functions, contributing to its antimicrobial and anticancer effects.

特性

IUPAC Name |

1-bromo-3-(3-bromophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJLLMBVMZQQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695158 | |

| Record name | 1-Bromo-3-(3-bromophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20772-09-2 | |

| Record name | 1-Bromo-3-(3-bromophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。